

A Technical Guide to 2-Benzylxy-6-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Benzylxy-6-fluorophenylboronic acid

Cat. No.: B573082

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-Benzylxy-6-fluorophenylboronic acid**, a key building block in organic synthesis and medicinal chemistry. Its unique structural features make it a valuable reagent in the development of complex molecules and novel therapeutic agents.

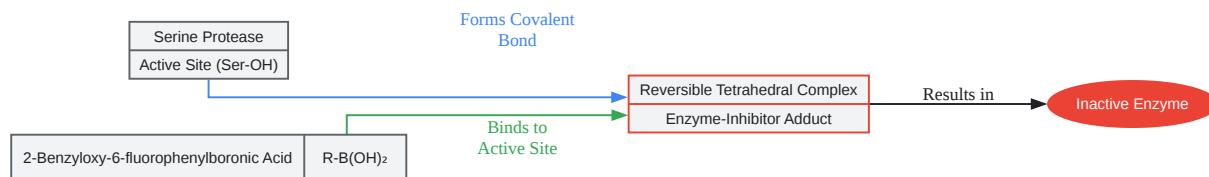
Physicochemical Properties

The key quantitative data for **2-Benzylxy-6-fluorophenylboronic acid** are summarized below. This information is critical for reaction planning, material handling, and safety assessments.

Property	Value	Reference
Molecular Weight	246.05 g/mol	[1] [2]
CAS Number	1217500-53-2	[1] [3]
Molecular Formula	C ₁₃ H ₁₂ BFO ₃	[1] [2]
Physical Form	Solid	[1]
Purity	Typically ≥95%	[1]
Storage Temperature	Refrigerator	[1]
InChI Key	NBRVDQVRGXXXIE-UHFFFAOYSA-N	[1]

Chemical Structure

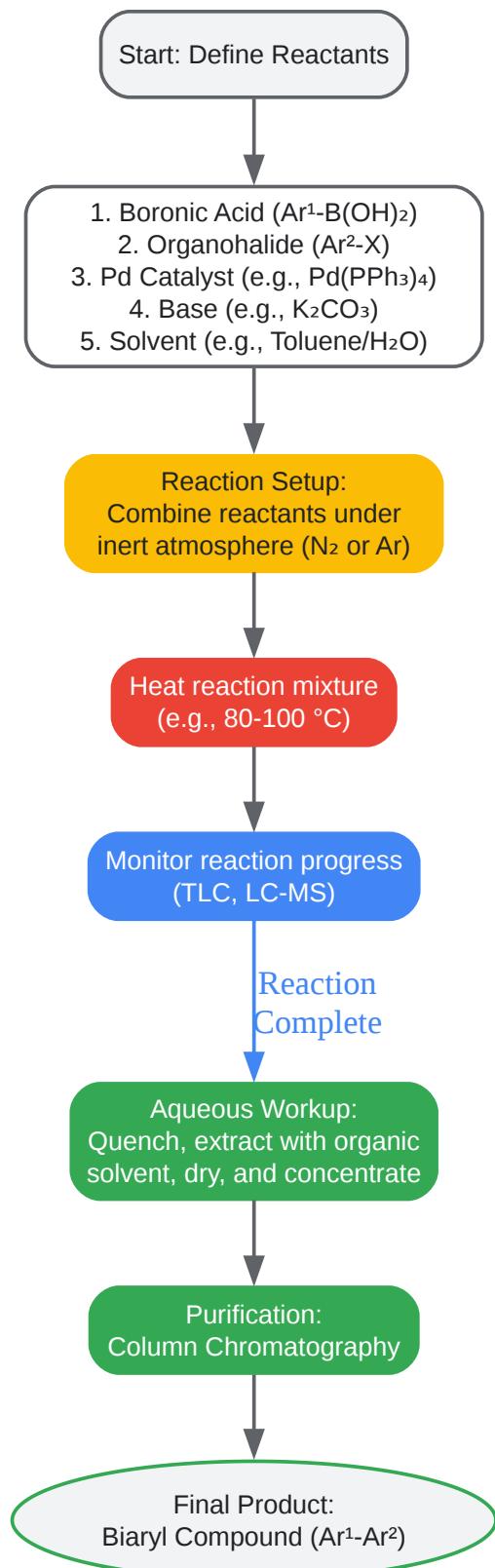
The structure of **2-Benzyl-6-fluorophenylboronic acid**, featuring a boronic acid group ortho to a benzyl substituent and meta to a fluorine atom on the phenyl ring, is crucial for its reactivity.


Fig. 1: Chemical structure of 2-Benzyl-6-fluorophenylboronic acid.

Applications in Drug Discovery and Organic Synthesis

Boronic acids are a class of compounds with significant applications in medicinal chemistry and organic synthesis due to their unique chemical properties.[\[4\]](#) They are versatile reagents, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Enzyme Inhibition


A primary application of functionalized phenylboronic acids in drug discovery is their role as enzyme inhibitors. The boronic acid moiety can act as a transition-state analog, forming a reversible covalent bond with catalytic residues (like serine) in the active site of an enzyme, thereby inhibiting its function.[\[5\]](#) This mechanism is fundamental to the design of targeted therapies.

[Click to download full resolution via product page](#)

Fig. 2: Mechanism of serine protease inhibition by a phenylboronic acid.

Suzuki-Miyaura Cross-Coupling Reactions

2-Benzyl-6-fluorophenylboronic acid is an ideal substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is one of the most robust methods for creating carbon-carbon bonds, typically between an organoboron compound and an organohalide. It is a cornerstone of modern synthetic chemistry for constructing complex molecular frameworks found in many pharmaceuticals.

[Click to download full resolution via product page](#)

Fig. 3: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

The following is a generalized protocol for the use of **2-Benzylxy-6-fluorophenylboronic acid** in a Suzuki-Miyaura cross-coupling reaction. Researchers should optimize conditions based on the specific organohalide substrate being used.

Materials:

- **2-Benzylxy-6-fluorophenylboronic acid** (1.0 eq)
- Aryl halide (e.g., Aryl bromide) (1.0-1.2 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) (1-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3) (2.0-3.0 eq)
- Anhydrous solvent (e.g., Toluene, Dioxane, or DME)
- Water (degassed)
- Reaction vessel (e.g., Schlenk flask)
- Inert atmosphere supply (Nitrogen or Argon)
- Standard glassware for workup and purification

Procedure:

- Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add **2-Benzylxy-6-fluorophenylboronic acid**, the chosen aryl halide, and the base.
- Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.
- Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst. Then, add the anhydrous organic solvent followed by the degassed water (a typical solvent ratio might be 4:1 Toluene:Water).

- Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
- Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
- Workup: Once complete, cool the reaction mixture to room temperature. Quench the reaction by adding water and dilute with an organic solvent (e.g., ethyl acetate).
- Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
- Characterization: Confirm the structure and purity of the final compound using techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. (2-(Benzylxy)-6-fluorophenyl)boronic acid | 1217500-53-2 [sigmaaldrich.com]
2. (2-(Benzylxy)-5-fluorophenyl)boronic acid | 779331-47-4 [sigmaaldrich.com]
3. (2-(Benzylxy)-6-fluorophenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to 2-Benzyl-6-fluorophenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b573082#2-benzyl-6-fluorophenylboronic-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com